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Compound of Interest

Compound Name: LT-630

Cat. No.: B12364330

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Given the ambiguity of the designation "LT-630," these application notes provide

comprehensive protocols for two distinct, yet commonly used, fluorescent probes in the 630 nm

range: Calbryte™ 630 AM, a red fluorescent calcium indicator, and BDP 630/650, a far-red

lipophilic dye for staining lipids and lipid droplets.

Part 1: Calbryte™ 630 AM for Intracellular Calcium
Imaging
Application: Monitoring intracellular calcium mobilization in real-time. Calbryte™ 630 AM is a

high-performance fluorescent probe designed for measuring intracellular calcium

concentrations with a high signal-to-noise ratio.[1][2] Its acetoxymethyl (AM) ester form allows

for passive diffusion across the cell membrane, where intracellular esterases cleave the AM

groups, trapping the active, calcium-sensitive form of the dye within the cytosol.[1] Upon

binding to calcium, its fluorescence intensity increases significantly, enabling the study of

calcium signaling pathways in response to various stimuli.[1]
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Property Value Reference

Excitation Maximum (Ex) ~600-608 nm [3][4]

Emission Maximum (Em) ~624-640 nm [3][4]

Recommended Filter Set Texas Red® [1][5]

Form Cell-permeant AM ester [1]

Primary Application Intracellular Ca²⁺ imaging [1]

Experimental Protocols
1. Reagent Preparation

Calbryte™ 630 AM Stock Solution (2-5 mM): Reconstitute the lyophilized Calbryte™ 630 AM

in high-quality, anhydrous dimethyl sulfoxide (DMSO).[3][5] Mix well. This stock solution can

be stored at -20°C, protected from light and moisture.[4]

Hanks' Balanced Salt Solution with HEPES (HHBS): Prepare a standard HHBS solution and

adjust the pH to 7.4.

Pluronic® F-127 (10% w/v): To aid in the dispersion of the AM ester in aqueous media, a

10% stock solution of Pluronic® F-127 in distilled water can be prepared.[3]

Probenecid (25 mM): To inhibit organic anion transporters and reduce dye leakage from the

cells, a stock solution of probenecid can be prepared. Dissolve 72 mg of probenecid in 0.3

mL of 1 M NaOH and bring the final volume to 10 mL with HHBS.[3]

2. Cell Loading Protocol for Adherent Cells

Cell Plating: Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom

96-well plate) and culture overnight to allow for attachment and recovery.

Prepare Dye Loading Solution:

Thaw the Calbryte™ 630 AM stock solution to room temperature.
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Prepare a 2X working solution by diluting the stock solution in HHBS to a final

concentration of 10 µM Calbryte™ 630 AM.[3]

For improved dye loading, add Pluronic® F-127 to the working solution for a final

concentration of 0.04-0.08%.[3]

To prevent dye leakage, add probenecid to the working solution for a final concentration of

2 mM.[3]

Cell Loading:

Remove the culture medium from the cells.

Add an equal volume of the 2X dye loading solution to the cells (this will result in a 1X final

concentration). For example, add 100 µL of 2X solution to 100 µL of culture medium

remaining in the well. The final concentration of Calbryte™ 630 AM will be approximately 5

µM.[3]

Incubate the cells at 37°C for 45-60 minutes.[6][7]

Washing:

Remove the dye loading solution.

Wash the cells twice with HHBS. If probenecid was used during loading, include 1 mM

probenecid in the wash buffer.

Imaging:

Replace the wash buffer with fresh HHBS (with probenecid if applicable).

Proceed with fluorescence microscopy using a Texas Red® filter set.

Signaling Pathway and Experimental Workflow
Calcium Signaling Pathway
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The following diagram illustrates a general G-protein coupled receptor (GPCR) mediated

calcium signaling pathway that can be monitored using Calbryte™ 630 AM.
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Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow for Calcium Imaging
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Caption: Workflow for a calcium imaging experiment.
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Part 2: BDP 630/650 for Lipid and Lipid Droplet
Staining
Application: BDP 630/650 is a far-red, lipophilic fluorescent dye used for staining lipids and lipid

droplets in both live and fixed cells.[8] Its hydrophobic nature allows it to readily partition into

neutral lipid environments, such as the core of lipid droplets. Its far-red emission is

advantageous for minimizing autofluorescence from biological samples.

Quantitative Data
Property Value Reference

Excitation Maximum (Ex) ~628 nm [9]

Emission Maximum (Em) ~642 nm [9]

Molar Extinction Coefficient ~97,000 cm⁻¹M⁻¹ [9]

Quantum Yield ~0.91 [9]

Form Typically supplied as a solid

Primary Application Lipid and lipid droplet staining [8]

Experimental Protocols
1. Reagent Preparation

BDP 630/650 Stock Solution (1 mg/mL): Dissolve BDP 630/650 in a suitable organic solvent

such as DMSO or ethanol. Protect the stock solution from light and store at -20°C.

Phosphate-Buffered Saline (PBS): Prepare a standard 1X PBS solution, pH 7.4.

Fixative (for fixed cell staining): 4% paraformaldehyde (PFA) in PBS.

Permeabilization Buffer (optional for fixed cells): 0.1% Triton X-100 in PBS.

2. Live Cell Staining Protocol

Cell Plating: Culture cells on coverslips or imaging dishes to the desired confluency.
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Prepare Staining Solution: Dilute the BDP 630/650 stock solution in pre-warmed culture

medium or PBS to a final concentration of 1-5 µM. The optimal concentration may vary

depending on the cell type and experimental conditions.

Staining:

Remove the culture medium and wash the cells once with PBS.

Add the BDP 630/650 staining solution to the cells and incubate for 15-30 minutes at

37°C, protected from light.

Washing:

Remove the staining solution and wash the cells two to three times with PBS.

Imaging:

Add fresh culture medium or PBS to the cells.

Image the cells immediately using a fluorescence microscope with appropriate filter sets

for far-red fluorescence.

3. Fixed Cell Staining Protocol

Cell Plating and Fixation:

Culture cells on coverslips.

Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[10]

Wash the cells three times with PBS.

Permeabilization (Optional):

If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS

for 10 minutes.

Wash three times with PBS.
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Staining:

Prepare the BDP 630/650 staining solution in PBS (1-5 µM).

Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature,

protected from light.

Washing:

Remove the staining solution and wash the cells three times with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope.

Signaling Pathway and Experimental Workflow
Lipid Droplet Biogenesis and Turnover

The following diagram illustrates the key steps in lipid droplet formation at the endoplasmic

reticulum and subsequent lipolysis.
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Caption: Lipid droplet biogenesis and turnover.
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Experimental Workflow for Lipid Droplet Staining
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Caption: Workflow for lipid droplet staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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